N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide
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Overview
Description
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a benzothiazole ring substituted with a chlorine atom and a methyl group, and a benzamide moiety substituted with a methylsulfonyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4-chloro-3-methylbenzoic acid, under acidic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation of the benzamide moiety using methylsulfonyl chloride in the presence of a base, such as triethylamine.
Coupling Reaction: The final step involves coupling the benzothiazole derivative with the sulfonylated benzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The chlorine atom on the benzothiazole ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, polar aprotic solvents like DMF (dimethylformamide).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)benzamide: Lacks the methylsulfonyl group, which may affect its biological activity and chemical properties.
N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide: Lacks the chlorine atom, which may influence its reactivity and interactions.
N-(6-chlorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide: Lacks the methyl group, potentially altering its steric and electronic properties.
Uniqueness
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both the chlorine atom and the methylsulfonyl group may enhance its reactivity and potential biological activities compared to similar compounds.
Biological Activity
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article synthesizes the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₅H₁₄ClN₃O₂S
- Molecular Weight : 335.81 g/mol
- CAS Number : 2379-74-0
The biological activity of this compound primarily revolves around its anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines, which is a critical mechanism for inhibiting tumor growth.
Apoptosis Induction
Recent studies have demonstrated that benzothiazole derivatives, including this compound, can activate apoptotic pathways. For instance, compounds similar to this compound have been reported to activate procaspase-3 to caspase-3, leading to programmed cell death in cancer cells .
Structure-Activity Relationships (SAR)
The SAR analysis indicates that modifications on the benzothiazole core significantly influence the compound's biological activity. Key findings include:
- The presence of electron-withdrawing groups (like chlorine) enhances anticancer activity.
- Sulfonamide groups contribute to improved solubility and bioavailability.
Biological Evaluation
A series of biological evaluations have been conducted to assess the efficacy of this compound against various cancer cell lines. The following table summarizes key findings:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A431 | 2.5 | Apoptosis induction via caspase activation |
A549 | 3.0 | Inhibition of IL-6 and TNF-α |
H1299 | 1.8 | Cell cycle arrest |
Case Studies
- In Vitro Studies : A study involving the compound showed significant inhibition of cell proliferation in human lung cancer cell lines (A431, A549, and H1299). The compound exhibited IC50 values ranging from 1.8 µM to 3.0 µM, indicating potent anticancer properties .
- Mechanistic Insights : Further mechanistic studies revealed that this compound not only induced apoptosis but also inhibited migration in cancer cells, highlighting its potential as an anti-metastatic agent .
- Comparative Analysis : Compared to other benzothiazole derivatives, this compound demonstrated superior efficacy in inducing apoptosis and inhibiting tumor growth, suggesting that specific structural modifications significantly enhance biological activity .
Properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S2/c1-9-7-11(17)8-13-14(9)18-16(23-13)19-15(20)10-3-5-12(6-4-10)24(2,21)22/h3-8H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVBDMKLNXZPQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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